Ethyl 2-amino-6-methylbenzoate

Übersicht

Beschreibung

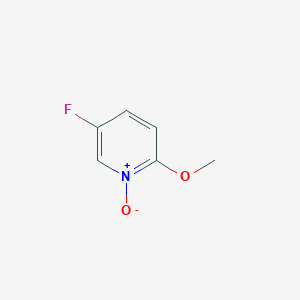

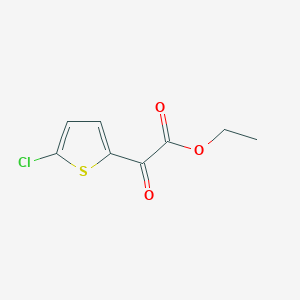

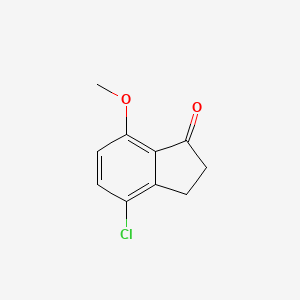

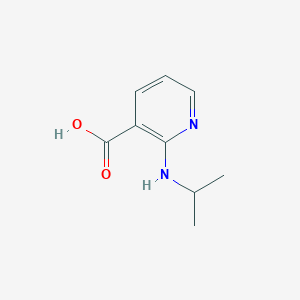

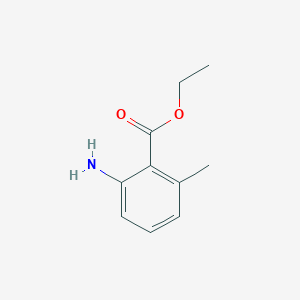

Ethyl 2-amino-6-methylbenzoate is an organic compound with the molecular formula C10H13NO2 . It is also known by its IUPAC name, ethyl 2-amino-6-methylbenzoate . The compound is typically a colorless to yellow solid or liquid .

Molecular Structure Analysis

Ethyl 2-amino-6-methylbenzoate has a molecular weight of 179.22 . The compound contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic primary amine .Physical And Chemical Properties Analysis

Ethyl 2-amino-6-methylbenzoate is typically stored in a dark place, under an inert atmosphere, at room temperature . It is a colorless to yellow solid or liquid .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research on related compounds, such as various benzoate derivatives and amino-substituted benzoic acids, provides valuable insights into synthesis methodologies and structural characterizations that could be applicable to ethyl 2-amino-6-methylbenzoate. For instance, the synthesis and characterization of novel compounds through reactions involving amino-functionalized benzoates have been a subject of study, offering potential pathways for creating derivatives of ethyl 2-amino-6-methylbenzoate for specific applications (Klimova et al., 2012).

Applications in Material Science

Benzoate derivatives have been investigated for their applications in material science, including the study of their thermal and structural properties. These studies often involve calorimetric experiments and computational approaches to understand their behaviors under various conditions, which can be relevant for designing materials with specific thermal properties (Ledo et al., 2019).

Antimicrobial and Biological Activities

Some benzoate derivatives have shown potential in biological applications, including antimicrobial activities. For example, thiazolo[4,5-d]pyrimidines derivatives, starting from structurally similar compounds, have been synthesized and evaluated for their antimicrobial activities. These studies highlight the potential of benzoate derivatives in developing new antimicrobial agents (Balkan et al., 2001).

Environmental and Photocatalytic Studies

Investigations into the environmental behavior of UV filters, including ethyl-4-aminobenzoate (a compound similar in structure to ethyl 2-amino-6-methylbenzoate), have provided insights into their stability, degradation pathways, and potential environmental impacts. These studies are crucial for understanding the fate of chemical compounds in the environment and developing more eco-friendly alternatives (Li et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 2-amino-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNABFOOCARYOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575780 | |

| Record name | Ethyl 2-amino-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-6-methylbenzoate | |

CAS RN |

90259-52-2 | |

| Record name | Ethyl 2-amino-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.